

Capzimin JAMM protease inhibition comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Capzimin

Cat. No.: S2728078

Get Quote

Capzimin at a Glance

Capzimin is a potent and selective inhibitor of **Rpn11** (also known as PSHMD14), a deubiquitinating enzyme (DUB) within the 19S regulatory particle of the 26S proteasome [1]. Its core mechanism involves chelating the catalytic Zn^{2+} ion in Rpn11's JAMM motif, thereby blocking substrate deubiquitination and proteasomal degradation [1] [2].

The table below summarizes its key biochemical profile from its discovery research:

Property	Description / Value
Primary Target	Rpn11 (POH1/PSMD14), a JAMM metalloprotease DUB [1]
Molecular Target	Inhibits the 19S regulatory particle, not the 20S core particle [1]
Mechanism of Action	Uncompetitive inhibitor that binds the catalytic Zn^{2+} ion in the enzyme-substrate complex [1]
Reported Potency (IC ₅₀)	0.34 μ M (for Rpn11) [1]
Key Selectivity Data	~80-fold selective for Rpn11 over Csn5; ~6-fold selective over BRCC36 [1]
Cellular & Therapeutic Evidence	Stabilizes proteasome substrates, blocks cancer cell proliferation, overcomes bortezomib resistance in preclinical models [1]

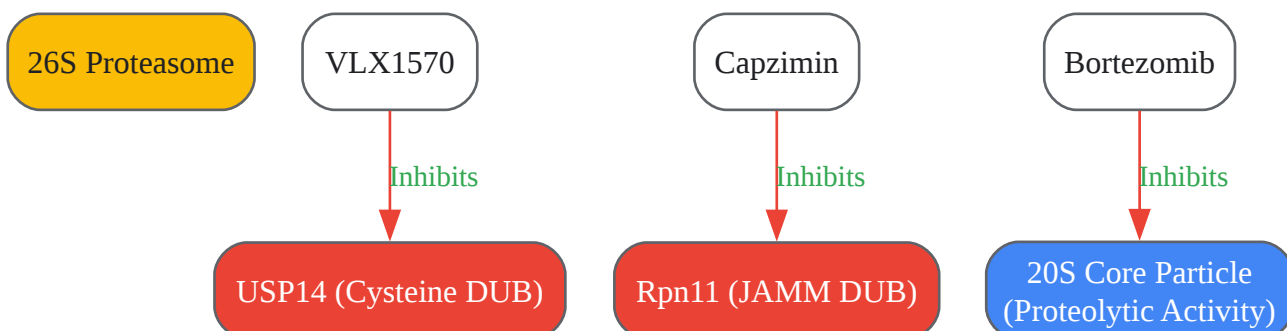
Key Experimental Data and Protocols

The foundational data for **Capzimin** comes from a study that employed a multi-faceted approach to validate its activity and specificity [1].

- **Primary Biochemical Assay: A fluorescence polarization (FP) assay** was used for high-throughput screening and IC₅₀ determination. The assay measures the cleavage of a tetra-ubiquitin (Ub4) chain fused to an Oregon Green (OG)-labeled peptide by the proteasome. Inhibition of Rpn11 prevents cleavage, maintaining a high FP signal [1].
- **Selectivity Profiling: Capzimin's selectivity over other JAMM proteases was determined using enzymatic assays against BRCC36, AMSH, and Csn5.** Its specificity against other metalloenzymes like HDAC6, MMP2, and carbonic anhydrase was also confirmed [1].
- **Cellular Target Engagement: Researchers used proteomic analysis** to show that **Capzimin** treatment stabilizes a subset of polyubiquitinated proteins, confirming on-target engagement of the proteasome in cells. It also induced an **unfolded protein response** and **apoptosis** [1].
- **Functional Efficacy: The anti-proliferative effect was demonstrated across multiple cancer cell lines. Crucially, Capzimin was shown to be effective in cells resistant to the 20S proteasome inhibitor bortezomib,** highlighting its distinct mechanism [1].

Comparison with Other Proteasome-Targeting Strategies

Capzimin represents a distinct class of proteasome inhibitor. The following diagram contrasts its mechanism with other established strategies.



[Click to download full resolution via product page](#)

Mechanistic Comparison of Proteasome Inhibitors

This visual demonstrates that while drugs like Bortezomib target the proteolytic core, **Capzimin** acts upstream on the regulatory particle, offering a different mechanism to disrupt protein degradation.

Research Implications and Considerations

For researchers, the value of **Capzimin** lies in its unique profile:

- **Novel Mechanism:** As a first-in-class Rpn11 inhibitor, it provides a tool to study proteasome biology and degradation-independent functions of ubiquitination that are inaccessible with 20S CP inhibitors [1] [3].
- **Therapeutic Potential:** Its ability to overcome bortezomib resistance in preclinical models makes it a promising candidate for drug development, particularly in multiple myeloma and other cancers [1].
- **Selectivity Challenge:** While more selective than the parent compound 8TQ, achieving absolute specificity among JAMM proteases remains a challenge. The selectivity of **Capzimin** is governed by interactions not just with the active site, but also with the distal ubiquitin-binding site and its heterodimeric binding partner Rpn8 [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Capzimin is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]
2. Computational Studies on the Inhibitor Selectivity of ... [frontiersin.org]
3. Deubiquitinating enzymes and the proteasome regulate ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Capzimin JAMM protease inhibition comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2728078#capzimin-jamm-protease-inhibition-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com